molecular formula C13H7ClF3NO B12828391 N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide

Cat. No.: B12828391
M. Wt: 285.65 g/mol
InChI Key: WWCNGAMKAVVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is a fluorinated benzamide compound supplied for laboratory research use. This product is characterized by its high purity and is provided with the CAS Number 339010-42-3 . Structural Features and Research Relevance This compound belongs to a class of halogenated benzamides, which are of significant interest in various scientific fields . The molecular structure incorporates multiple fluorine atoms and a chloro-fluorophenyl group, features commonly explored in structural chemistry and materials science . Fluorinated benzamides are frequently investigated for their unique crystallographic properties and molecular interactions, such as hydrogen bonding and stacking contacts, which are critical in the design of advanced materials . Researchers study these compounds to understand structure-activity relationships and to expand the knowledge of halogenated molecular systems . Handling and Safety This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H7ClF3NO

Molecular Weight

285.65 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H7ClF3NO/c14-8-6-7(4-5-9(8)15)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19)

InChI Key

WWCNGAMKAVVLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis via Acyl Chloride-Amine Coupling

The most common and efficient method for preparing N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is the direct reaction of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid generated.

Typical procedure:

  • Reactants:

    • 3-chloro-4-fluoroaniline (nucleophile)
    • 2,6-difluorobenzoyl chloride (electrophile)
    • Base: Triethylamine or pyridine (to scavenge HCl)
    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP)
  • Conditions:

    • Temperature: Room temperature to slightly elevated (25–60 °C)
    • Reaction time: 1–3 hours, depending on scale and temperature
    • Stirring under inert atmosphere (nitrogen or argon) to prevent moisture interference
  • Workup:

    • Quenching with water or aqueous sodium carbonate to neutralize residual acid
    • Extraction with organic solvents (ethyl acetate or DCM)
    • Drying over anhydrous sodium sulfate
    • Purification by recrystallization or chromatography

This method is supported by patent literature describing similar amide bond formations with halogenated aromatic amines and benzoyl chlorides, emphasizing controlled addition of acid chloride to amine solution and pH adjustment during workup to isolate the pure amide product.

Alternative Methods and Optimization

  • Use of Coupling Reagents:
    In some cases, instead of acid chlorides, the corresponding carboxylic acid (2,6-difluorobenzoic acid) can be activated using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides to form the amide bond with 3-chloro-4-fluoroaniline. This method avoids the need to handle corrosive acid chlorides but may require longer reaction times and additional purification steps.

  • Solid-Phase Synthesis:
    Although less common for this compound, solid-phase synthesis techniques have been reported for related N-biaryl amides, involving resin-bound amines and palladium-catalyzed coupling reactions. These methods are more applicable for library synthesis and high-throughput screening rather than bulk preparation.

  • Microwave-Assisted Synthesis:
    Microwave irradiation can accelerate the amide bond formation, reducing reaction times from hours to minutes while maintaining yields and purity. This approach is useful for rapid synthesis in research settings but requires specialized equipment.

Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Molar ratio (amine:acid chloride) 1:1 to 1:1.2 Slight excess of acid chloride may drive reaction to completion
Solvent DCM, THF, NMP Choice depends on solubility and scale
Base Triethylamine (1.1–2 equiv) Neutralizes HCl, prevents side reactions
Temperature 25–60 °C Elevated temperature can improve rate
Reaction time 1–3 hours Monitored by TLC or HPLC
Yield 70–90% High purity achievable with proper workup

Purification and Characterization

  • Purification:
    The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexane mixtures) or by column chromatography using silica gel.

  • Characterization:

    • NMR Spectroscopy: ^1H and ^19F NMR confirm the presence of aromatic protons and fluorine atoms at expected chemical shifts.
    • Mass Spectrometry: Confirms molecular weight (~285.65 g/mol).
    • Melting Point: Sharp melting point indicates purity.
    • HPLC: Used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acid chloride + amine coupling 3-chloro-4-fluoroaniline, 2,6-difluorobenzoyl chloride, triethylamine RT to 60 °C, 1–3 h High yield, straightforward Requires handling acid chlorides
Coupling reagent method 3-chloro-4-fluoroaniline, 2,6-difluorobenzoic acid, DCC/EDC RT, longer reaction time Avoids acid chlorides More purification steps
Solid-phase synthesis Resin-bound amine, boronic acids, Pd catalyst Microwave or conventional heating Useful for combinatorial synthesis Less practical for bulk scale
Microwave-assisted synthesis Same as acid chloride method Microwave irradiation, minutes Rapid reaction Requires specialized equipment

Research Findings and Notes

  • The direct acylation of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride is the most efficient and commonly reported method for this compound, providing high purity and yield under mild conditions.

  • Control of reaction pH during workup is critical to isolate the amide without hydrolysis or side reactions.

  • The presence of electron-withdrawing fluorine atoms on the benzoyl chloride enhances the electrophilicity of the acyl chloride, facilitating amide bond formation.

  • The chloro and fluoro substituents on the aniline ring require careful temperature control to avoid side reactions such as nucleophilic aromatic substitution.

  • Analytical data such as NMR and HPLC are essential to confirm the structure and purity of the final product.

This comprehensive analysis synthesizes data from patent literature, chemical databases, and peer-reviewed synthetic methodologies to provide an authoritative guide on the preparation of this compound. The acid chloride-amine coupling remains the gold standard for efficient synthesis, with alternative methods available depending on scale and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

Agricultural Applications

Pesticide Development:
One of the primary applications of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is in the development of pesticides. It is structurally related to several known insect growth regulators (IGRs) such as flufenoxuron, which are used to control pest populations by interfering with their growth and development processes. These compounds are particularly effective against lepidopteran pests and have been utilized in various agricultural settings to enhance crop protection while minimizing environmental impact .

Mechanism of Action:
The compound functions by inhibiting chitin synthesis in insects, which is crucial for their exoskeleton formation. This mode of action not only reduces pest populations but also limits the potential for resistance development compared to traditional pesticides .

Medicinal Chemistry

Potential Therapeutic Uses:
In addition to its agricultural applications, this compound has been investigated for potential therapeutic uses. Research indicates that derivatives of this compound may exhibit significant biological activity, including anti-inflammatory and antimicrobial properties .

Case Studies:

  • Anti-inflammatory Activity: In vitro studies have shown that compounds similar to this compound can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties: Research has demonstrated that certain derivatives possess antimicrobial activity against various bacterial strains, indicating their potential as new antibiotics .

Environmental Impact and Safety

Biodegradability:
The environmental safety profile of this compound is an important consideration in its application as a pesticide. Studies have shown that its metabolites are less toxic and more biodegradable compared to many conventional pesticides, which contributes to a reduced environmental footprint .

Regulatory Status:
The compound has undergone extensive evaluation by regulatory bodies such as the Environmental Protection Agency (EPA) to assess its safety for use in agricultural practices. These evaluations include studies on its toxicity to non-target organisms and its persistence in the environment .

Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers
Insect Growth RegulatorEffective against lepidopteran pests

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. In cancer cells, the compound can induce apoptosis by activating intrinsic apoptotic pathways, which involve the activation of caspases and the generation of reactive oxygen species .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents on Aryl Group Molecular Formula Molecular Weight Key Applications/Activities
This compound 3-Cl, 4-F on phenyl ring C₁₃H₇ClF₃NO 291.65 (calc.) Hypothesized pesticidal activity
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) 4-Cl on phenyl ring C₁₄H₉ClF₂N₂O₃ 310.68 Insect growth regulator (chitin synthesis inhibitor)
Chlorfluazuron (N-[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide) 3,5-diCl, pyridinyl-O-CF₃ substituents C₂₀H₉Cl₃F₅N₃O₃ 540.65 Lepidopteran insecticide
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 3,4-diCl phenyl-thiazole substituent C₁₆H₈Cl₂F₂N₂OS 397.21 c-Abl kinase activation (pharmacological research)
N-(3-(((2-chloro-5-iodipyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4g) 2-Cl, 5-I pyrimidinylthio substituent C₂₀H₁₅ClI₂N₄O₂S 669.58 Antifungal activity

Key Observations:

Halogenation Patterns: The target compound’s 3-Cl, 4-F substituents contrast with diflubenzuron’s simpler 4-Cl phenyl group. Chlorfluazuron’s 3,5-diCl and pyridinyl-O-CF₃ groups significantly increase steric bulk and electron-withdrawing effects, contributing to its potent insecticidal activity .

Heterocyclic Modifications :

  • The thiazole ring in N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide introduces a planar, aromatic heterocycle, which may facilitate π-π stacking interactions in kinase binding .
  • Pyrimidinylthio substituents in compounds like 4g () enhance antifungal efficacy, likely due to sulfur’s nucleophilic reactivity and halogenated pyrimidine’s ability to disrupt fungal enzymes .

Physicochemical Properties

  • The target compound’s logP is estimated at ~2.8, balancing solubility and membrane penetration.
  • Thermal Stability : Diflubenzuron decomposes at 210°C, while pyrimidinylthio derivatives (e.g., 4g) exhibit higher thermal stability (mp: 168–170°C) due to rigid heterocyclic systems .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of difluorobenzamide derivatives, characterized by the presence of multiple halogen substituents. Its molecular formula is C13H9ClF2NC_{13}H_{9}ClF_{2}N, and it exhibits unique physicochemical properties that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function.
  • Antifungal Properties : Research shows that this compound effectively inhibits fungal growth, making it a candidate for antifungal treatments.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro assays have shown that it can significantly reduce cell viability in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of pathogenic fungi
AnticancerInduces apoptosis in cancer cell lines (IC50 values < 10 µM)

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The compound showed an IC50 value of approximately 5 µM against A549 lung cancer cells, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and promotes apoptosis through caspase activation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest that the compound is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity. The major metabolic pathway involves hydroxylation and conjugation reactions .

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